Ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4-(4-chlorophenyl)-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate involves several steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the aminocarbonyl group: This step typically involves the reaction of the thieno[2,3-d]pyrimidine intermediate with an amine source, such as ammonia or an amine derivative.
Acetylation: The acetyl group is introduced through the reaction with acetic anhydride or acetyl chloride.
Formation of the thiophene ring: This can be achieved through a series of reactions involving the appropriate thiophene precursors.
Final esterification: The ethyl ester is formed by reacting the carboxylic acid intermediate with ethanol in the presence of a catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4-(4-chlorophenyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4-(4-chlorophenyl)-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of new catalysts or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4-(4-chlorophenyl)-3-thiophenecarboxylate: This compound is unique due to its specific combination of functional groups and structural features.
Other thieno[2,3-d]pyrimidine derivatives: These compounds share the core structure but may differ in the substituents attached to the core.
Thiophene derivatives: Compounds with a thiophene ring but different functional groups attached.
Uniqueness
Ethyl 2-({[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4-(4-chlorophenyl)-3-thiophenecarboxylate is unique due to its specific combination of a thieno[2,3-d]pyrimidine core, a thiophene ring, and various functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O5S2/c1-3-33-23(32)17-14(12-4-6-13(24)7-5-12)9-34-21(17)27-15(29)8-28-10-26-20-16(22(28)31)11(2)18(35-20)19(25)30/h4-7,9-10H,3,8H2,1-2H3,(H2,25,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJDTMGALHHQNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CN3C=NC4=C(C3=O)C(=C(S4)C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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